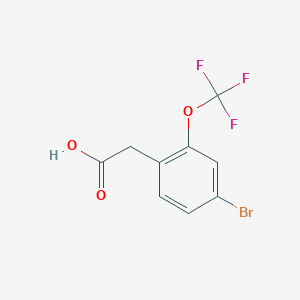

2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid is an organic compound with the molecular formula C9H6BrF3O3 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an acetic acid moiety attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid typically involves the bromination of a suitable phenylacetic acid precursor followed by the introduction of the trifluoromethoxy group. One common method involves the use of bromine and a catalyst to achieve selective bromination at the desired position on the phenyl ring. The trifluoromethoxy group can be introduced using a trifluoromethylating agent under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Site

The bromine atom at the para position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing trifluoromethoxy group, which activates the ring for substitution .

Mechanistic Insight :

-

In Suzuki coupling, oxidative addition of Pd⁰ to the C–Br bond forms a PdII intermediate, followed by transmetalation with boronic acid and reductive elimination .

-

Side reactions: Competitive hydrolysis may occur under aqueous conditions .

Reactions of the Acetic Acid Moiety

The carboxylic acid group participates in typical acid-derived transformations:

Key Data :

-

Decarboxylation proceeds via radical intermediates under pyrolytic conditions, with full conversion at 200°C .

-

Esterification efficiency is reduced compared to less hindered acids due to ortho-substituents .

Electrophilic Aromatic Substitution (EAS)

Limitations :

-

EAS reactions are generally inefficient for this compound due to strong electron withdrawal from both -Br and -OCF₃ groups.

Reductive Transformations

The bromine atom can be removed via catalytic hydrogenolysis:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Dehalogenation | H₂ (1 atm), Pd/C, EtOH (25°C) | 2-(Trifluoromethoxy)phenylacetic acid | ~85% (analogous system) |

Caution :

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light or with radical initiators:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Homocoupling | AIBN, Bu₃SnH, toluene (reflux) | Biphenyl dimer |

| Polymerization | UV light, initiator | Polyaryl chains |

Applications :

Complexation Behavior

The carboxylic acid group chelates metal ions, enabling coordination chemistry:

| Metal Ion | Conditions | Complex Type | Application |

|---|---|---|---|

| Cu²⁺ | Aqueous NaOH (pH 8–9) | Bis-chelate complex | Catalytic applications in oxidation reactions |

| Fe³⁺ | EtOH/H₂O | Mononuclear complex | Magnetic materials research |

Aplicaciones Científicas De Investigación

Pharmaceutical Research and Development

2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid plays a critical role in drug development, particularly in the synthesis of compounds targeting cyclooxygenase enzymes (COX). These enzymes are crucial in inflammatory pathways, making this compound a candidate for anti-inflammatory drugs. Preliminary studies indicate that similar structures exhibit binding affinity to COX, which warrants further investigation into their therapeutic effects .

Material Science

In material science, this compound is utilized in the synthesis of advanced materials such as electrochromic polymers. For instance, it has been incorporated into polydithienylpyrroles (PTTPP) to create films that change color under different electrical potentials. This application demonstrates the compound's versatility in developing new materials with specific optical properties .

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis, enabling the formation of more complex molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—makes it a useful reagent for chemists looking to create derivatives with enhanced biological activity or distinct physical properties .

Case Study 1: Anti-inflammatory Drug Development

A study investigated the interaction of this compound with COX enzymes. The findings suggested that modifications to the compound's structure could enhance its selectivity and potency as an anti-inflammatory agent. This research illustrates the importance of structural variations in optimizing drug efficacy .

Case Study 2: Electrochromic Materials

In another study, researchers synthesized PTTPP films using this compound. The films exhibited distinct color changes at varying voltages, demonstrating their potential for use in smart windows and displays. This application highlights the compound's role in advancing material technologies .

Summary of Applications

| Application Area | Description | Notable Outcomes |

|---|---|---|

| Pharmaceutical Research | Development of anti-inflammatory drugs targeting COX enzymes | Enhanced selectivity and potency identified |

| Material Science | Synthesis of electrochromic polymers (PTTPP) | Color-changing films for smart applications |

| Chemical Synthesis | Building block for complex organic molecules | Diverse derivatives with potential biological activity |

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Bromo-2-methoxyphenyl)acetic acid

- 2-(4-Bromo-2-fluorophenyl)acetic acid

- 2-(4-Bromo-2-chlorophenyl)acetic acid

Uniqueness

2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals or advanced materials.

Actividad Biológica

2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid, with the chemical formula C9H6BrF3O3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology and biochemistry.

Synthesis

The synthesis of this compound typically involves the bromination of phenolic compounds followed by acetic acid derivatization. The compound can be synthesized using various methods, including:

- Bromination : The introduction of bromine at the para position of a trifluoromethoxy-substituted phenol.

- Acylation : Reaction with acetic anhydride or acetic acid to form the acetic acid derivative.

The biological activity of this compound is attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

Pharmacological Effects

- Anti-inflammatory Activity : Studies have indicated that compounds similar to this compound can reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Properties : The compound has shown promising results against various microbial strains, indicating potential as an antimicrobial agent .

- Anticancer Potential : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer drug .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Anti-inflammatory Effects : A study demonstrated that similar compounds exhibited significant reduction in edema in rat models when administered at specific dosages, suggesting a dose-dependent relationship between efficacy and concentration .

- Antimicrobial Activity Evaluation : In vitro assays revealed that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the trifluoromethoxy group is critical for enhancing activity due to its electron-withdrawing nature, which stabilizes the molecular structure during interactions with biological targets.

| Compound | Activity Type | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 32 - 64 | Effective against S. aureus and E. coli |

| Similar Compound A | Anti-inflammatory | Not specified | Reduced edema in rat models |

| Similar Compound B | Anticancer | Variable | Cytotoxic effects on cancer cell lines |

Propiedades

IUPAC Name |

2-[4-bromo-2-(trifluoromethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCJHGIGLFQEDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.